9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine
Overview
Description
9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with 4-chlorobenzylthiol in the presence of a base like potassium carbonate to form 6-((4-chlorobenzyl)thio)-purine.
Alkylation: The resulting compound is then alkylated with butyl bromide in the presence of a strong base such as sodium hydride to introduce the butyl group at the 9-position.
Amination: Finally, the compound undergoes an amination reaction to introduce the amine group at the 2-position, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms back to the thioether.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioether.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study purine metabolism and enzyme interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting purine-related pathways.
Industry: Use in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine would depend on its specific application. In biological systems, it may interact with enzymes involved in purine metabolism, potentially inhibiting or modulating their activity. The molecular targets could include purine nucleoside phosphorylase or adenosine deaminase, affecting pathways related to nucleotide synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
6-Benzylthio-9H-purin-2-amine: Lacks the butyl group, potentially altering its chemical properties and biological activity.
9-Butyl-6-((4-methylbenzyl)thio)-9H-purin-2-amine: Similar structure but with a methyl group instead of a chlorine atom on the benzyl ring.
6-(4-Chlorobenzylthio)-9H-purin-2-amine: Lacks the butyl group, which may affect its solubility and reactivity.
Uniqueness
9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine is unique due to the combination of the butyl group, chlorobenzylthio group, and amine group on the purine core. This specific arrangement of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-butyl-6-[(4-chlorophenyl)methylsulfanyl]purin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5S/c1-2-3-8-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-4-6-12(17)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H2,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDUPSSJDVALJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286387 | |
Record name | MLS002608700 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24398-01-4 | |
Record name | MLS002608700 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608700 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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